molecular formula C10H11ClN5Na4O13P3 B1143028 8-Cl-ATP

8-Cl-ATP

Cat. No.: B1143028
M. Wt: 629.55 g/mol
InChI Key: BIFUJGGPLKGBNZ-ZVQJTLEUSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroadenosine-5’-triphosphate (sodium salt) is a derivative of the nucleotide adenosine 5’-triphosphate. It is an active metabolite of the anticancer agent 8-chloro cyclic adenosine monophosphate. This compound is known for its role in inhibiting cell growth and reducing RNA synthesis in certain cancer cells .

Mechanism of Action

8-Cl-ATP depletes endogenous ATP, inducing the phosphorylation and activation of AMPK . It also induces autophagic cell death . In LKB1-deficient tumor cells, treatment with this compound depleted intracellular ATP levels, raised redox stress, and induced cell death .

Future Directions

Research suggests that LKB1-deficient tumor cells are selectively sensitive to 8-Cl-ATP, and therapeutic approaches targeting vulnerable energy stores combined with signaling pathway inhibitors merit further investigation . Another study suggests that the combination of VEN and 8-Cl-Ado synergistically inhibited in vitro growth of AML cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloroadenosine-5’-triphosphate (sodium salt) is synthesized from 8-chloro cyclic adenosine monophosphate through a series of intermediates, including 8-chloroadenosine and its mono- and diphosphate forms. The synthesis involves phosphorylation reactions under controlled conditions to ensure the formation of the triphosphate .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale chemical reactions with stringent quality control to ensure high purity and yield. The compound is often formulated as a solution in water for ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroadenosine-5’-triphosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Chloroadenosine-5’-triphosphate (sodium salt) is unique due to its specific inhibition of topoisomerase II-α and its role as an active metabolite of 8-chloro cyclic adenosine monophosphate. This specificity makes it a valuable tool in cancer research and biochemical studies .

Properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFUJGGPLKGBNZ-ZVQJTLEUSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN5Na4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.